molecular formula C15H32O3 B054242 3-Dodecyloxypropane-1,2-diol CAS No. 1561-07-5

3-Dodecyloxypropane-1,2-diol

Cat. No.: B054242
CAS No.: 1561-07-5
M. Wt: 260.41 g/mol
InChI Key: GBXRUYNQDDTQQS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Dodecyloxypropane-1,2-diol, also known as 1-O-Dodecyl-rac-glycerol, is a non-ionic surfactant . As a surfactant, its primary targets are the interfaces between different phases in a system, such as between oil and water. It acts to reduce the surface tension at these interfaces, allowing for better mixing or dispersion of the phases .

Mode of Action

The compound interacts with its targets by inserting itself at the interface between different phases. The hydrophilic (water-attracting) part of the molecule interacts with the water phase, while the hydrophobic (water-repelling) part interacts with the oil phase. This reduces the surface tension and allows the phases to mix more easily .

Pharmacokinetics

It may be metabolized by the liver and excreted in the urine or feces .

Result of Action

The primary result of the action of this compound is the reduction of surface tension at the interfaces between different phases in a system. This can lead to improved mixing or dispersion of the phases, which can be beneficial in a variety of applications, such as in the formulation of cosmetics or pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by the presence of other substances that can compete for the same interfaces. Its stability can be affected by factors such as temperature, pH, and the presence of light or oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dodecyloxypropane-1,2-diol can be synthesized through the etherification of glycerol with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

Glycerol+Dodecyl AlcoholH2SO4This compound+Water\text{Glycerol} + \text{Dodecyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Glycerol+Dodecyl AlcoholH2​SO4​​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Dodecyloxypropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal chain length, providing a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .

Properties

IUPAC Name

3-dodecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRUYNQDDTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315691
Record name 1-O-Dodecylglycerol
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Molecular Weight

260.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-07-5
Record name 1-O-Dodecylglycerol
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Record name 1-Lauryl glyceryl ether
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Record name 1561-07-5
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Record name 1-O-Dodecylglycerol
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Record name 3-dodecyloxypropane-1,2-diol
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Record name 1-LAURYL GLYCERYL ETHER
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Synthesis routes and methods I

Procedure details

Isopropylideneglycerol (solketal, 26.4 g, 0.20 mol) in 60 mL of toluene was added dropwise to a solution of powered KOH (22.4 g, 0.04 mol) in 150 mL of toluene. The resulting mixture was refluxed for 4 h. 1-Bromododecane (50 g, 0.20 mol) in 40 mL of toluene was then added dropwise, and the solution was refluxed for 10 h. After cooling, the reaction mixture was diluted with 200 mL of ice-water and extracted with diethyl ether (3×100 mL). The ether layers were dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was dissolved in 60 mL of diethyl ether and 260 mL of MeOH. Concentrated HCl (60 mL) was added, and the solution refluxed for 16 h. After cooling, ice-water (150 mL) was addecl, and the layers separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined organic fractions were then dried over sodium sulfate, filtered, and concentrated in vacuo. The solid residue was recrystallized from MeOH to give 37 g (0.14 mol, 71%) of a white solid.
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

Isopropylidineglycerol (solketal, 26.4 g, 0.20 mol) in 60 mL of toluene was added dropwise to a solution of powdered KOH (22.4 g, 0.04 mol) in 150 mL toluene. The resulting mixture was refluxed for 4 hours. 1-Bromodecane (50 g, 0.20 mol) in 40 mL of toluene was then added dropwise, and the solution was refluxed for 10 hours. After cooling, the reaction mixture was diluted with 200 mL of ice-water and extracted with diethyl ether (3×100 mL). The ether layers were dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was dissolved in 60 mL of diethyl ether and 260 mL of MeOH. Concentrated HCl (60 mL) was added, and the solution was refluxed for 16 hours. After cooling, ice water (150 mL) was added, and the layers were separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined organic fractions were then dried over sodium sulfate, filtered, and concentrated in vacuo. The solid residue was recrystallized from MeOH to give 37 g (0.14 mol), 71% of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Dodecyloxypropane-1,2-diol
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3-Dodecyloxypropane-1,2-diol
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3-Dodecyloxypropane-1,2-diol
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3-Dodecyloxypropane-1,2-diol
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3-Dodecyloxypropane-1,2-diol
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3-Dodecyloxypropane-1,2-diol
Customer
Q & A

Q1: The research paper mentions ether-linked lipids with medium-length alkyl side chains being upregulated in endothelial cells under shear stress. How does 3-Dodecyloxypropane-1,2-diol, as an ether-linked lipid with a 12-carbon alkyl chain, fit into this context?

A1: this compound directly reflects the class of lipids found to be upregulated in the study []. Its ether linkage and 12-carbon alkyl chain (dodecyl) place it within the specific subset identified as potentially significant in the cellular response to shear stress. While the study did not specifically investigate this compound itself, its structural similarity to the upregulated lipids suggests it could play a role in the observed effects. Further research is needed to understand if this compound exhibits similar behavior and its specific mechanism of action within endothelial cells.

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